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Abstract
This technical guide provides a structured overview of the key spectroscopic data for the

compound 3-Methanesulfinylcyclohexan-1-amine (CAS: 1341744-25-9). Due to the limited

availability of public experimental data for this specific molecule, this document serves as a

comprehensive template, outlining the expected spectroscopic characteristics based on its

functional groups and providing detailed, standardized experimental protocols for data

acquisition. The guide is intended to assist researchers in the empirical analysis and

characterization of this and structurally related compounds. Included are placeholder tables for

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside detailed methodologies for these analytical techniques.

Introduction
3-Methanesulfinylcyclohexan-1-amine is a bifunctional organic molecule containing a

primary amine and a sulfoxide group attached to a cyclohexane scaffold. Its structural features

make it a potential building block in medicinal chemistry and materials science. Accurate

spectroscopic characterization is the cornerstone of chemical research, ensuring structural

integrity, purity, and providing a basis for further studies. This document outlines the necessary

spectroscopic framework for this compound.
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Compound Details:

IUPAC Name: 3-Methanesulfinylcyclohexan-1-amine

Molecular Formula: C₇H₁₅NOS

Molecular Weight: 161.27 g/mol

CAS Number: 1341744-25-9

Predicted Spectroscopic Characteristics
The following sections detail the anticipated spectral features of 3-
Methanesulfinylcyclohexan-1-amine based on the known spectroscopic behavior of its

constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the stereochemistry of

the cyclohexane ring and the presence of the chiral sulfoxide group, which can make adjacent

protons diastereotopic.

Cyclohexane Protons (CH, CH₂): A series of complex, overlapping multiplets are expected in

the range of 1.0 - 2.2 ppm.

Proton on Carbon Bearing Amine (CH-NH₂): A multiplet expected around 2.5 - 3.2 ppm,

shifted downfield by the adjacent electron-withdrawing amine group.[1]

Amine Protons (NH₂): A broad singlet typically appearing between 1.0 - 3.5 ppm. The

chemical shift and appearance are highly dependent on solvent, concentration, and

temperature. This signal will disappear upon D₂O exchange.[2]

Methyl Protons (S(O)-CH₃): A singlet is expected around 2.5 - 2.8 ppm, characteristic of a

methyl group attached to a sulfoxide.

¹³C NMR: The carbon spectrum will provide information on the number of unique carbon

environments.
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Cyclohexane Carbons (CH₂): Resonances are expected in the aliphatic region of 25 - 45

ppm.[3][4]

Carbon Bearing Amine (C-NH₂): This carbon is expected to resonate around 50 - 60 ppm.[5]

Carbon Bearing Sulfoxide (C-S(O)): This carbon's resonance is anticipated in the 55 - 65

ppm range.

Methyl Carbon (S(O)-CH₃): The methyl carbon of the methanesulfinyl group should appear

around 35 - 45 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the amine and sulfoxide

groups.

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the

3300 - 3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.

These bands are typically less broad than O-H stretches.[2][6]

N-H Bending (Scissoring): A medium to strong absorption is anticipated between 1580 -

1650 cm⁻¹.[7]

C-H Stretching: Aliphatic C-H stretching vibrations will produce strong, sharp peaks just

below 3000 cm⁻¹, typically in the 2850 - 2960 cm⁻¹ range.

S=O Stretching: A strong, characteristic absorption for the sulfoxide group is expected in the

range of 1030 - 1070 cm⁻¹.

C-N Stretching: A weak to medium band for the aliphatic C-N stretch should appear between

1000 - 1250 cm⁻¹.[6]

Mass Spectrometry (MS)
Molecular Ion (M⁺): According to the Nitrogen Rule, a molecule with a single nitrogen atom

will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at

m/z 161.[8] This peak may be weak or absent in electron ionization (EI) due to

fragmentation.
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Key Fragmentation Pathways:

α-Cleavage: The most common fragmentation for amines is cleavage of the C-C bond

adjacent to the nitrogen atom. This would lead to the loss of alkyl radicals from the

cyclohexane ring. The base peak for many cyclic amines is at m/z 30 (CH₂=NH₂⁺).[9]

Loss of Sulfoxide Group: Fragmentation may involve the loss of the methanesulfinyl group

(·S(O)CH₃, 63 Da) or rearrangements involving the sulfoxide moiety.[10][11]

Ring Fragmentation: The cyclohexane ring can undergo characteristic fragmentation,

leading to a series of peaks separated by 14 Da (CH₂ units).

Data Presentation
The following tables are templates. They should be populated with empirically obtained data.

Table 1: ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

e.g., 2.95 m 1H - H-1

e.g., 2.65 s 3H - S(O)-CH₃

e.g., 1.20-2.10 m 8H -
Cyclohexane

CH₂

| e.g., 1.55 | br s | 2H | - | -NH₂ |

Table 2: ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

e.g., 58.5 C-3

e.g., 52.1 C-1

e.g., 40.2 S(O)-CH₃

e.g., 33.4 C-2

e.g., 31.8 C-4

e.g., 25.9 C-6

| e.g., 24.7 | C-5 |

Table 3: IR Absorption Data (Sample Preparation: Thin Film/KBr Pellet)

Wavenumber (cm⁻¹) Intensity (s, m, w, br) Assignment

e.g., 3380, 3295 m N-H stretch (asym. & sym.)

e.g., 2935, 2860 s C-H stretch (aliphatic)

e.g., 1610 m N-H bend (scissoring)

e.g., 1045 s S=O stretch

| e.g., 1180 | w | C-N stretch |

Table 4: Mass Spectrometry Data (Ionization Method: Electron Ionization - EI)

m/z Relative Intensity (%) Proposed Fragment

e.g., 161 15 [M]⁺

e.g., 98 45 [M - S(O)CH₃]⁺

| e.g., 30 | 100 | [CH₂NH₂]⁺ |
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Experimental Protocols
Nuclear Magnetic Resonance (NMR)

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[12] Ensure

the sample is fully dissolved.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans, depending on sample concentration.

Referencing: Reference the spectrum to the residual solvent peak or an internal standard

(e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-220 ppm.[13]

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 512-2048 scans, as ¹³C has low natural abundance and sensitivity.[13]

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum and perform baseline correction. Integrate ¹H NMR signals and

pick peaks for both ¹H and ¹³C spectra.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade potassium

bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet-pressing die.

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent

pellet.

Sample Preparation (Thin Film Method for liquids/low-melting solids):

If the sample is a viscous liquid, place a small drop between two salt plates (e.g., NaCl or

KBr).

Gently press the plates together to form a thin film.

Acquisition:

Obtain a background spectrum of the empty sample compartment or the pure KBr pellet to

account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[14]

Place the sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is

typically used for small, volatile molecules.
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Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled

with gas chromatography (GC-MS), via the GC column. The sample is volatilized in the

source.

Ionization:

In the ion source, the gaseous analyte molecules are bombarded by a beam of electrons,

typically with an energy of 70 eV.[15][16]

This high energy causes the ejection of an electron from the molecule, forming a radical

cation (the molecular ion, M⁺), and induces fragmentation.[16][17]

Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z).

Detection: Ions are detected, and their abundance is plotted against their m/z value to

generate the mass spectrum.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a newly synthesized chemical compound like 3-Methanesulfinylcyclohexan-1-amine.
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Compound Synthesis & Purification
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Caption: General workflow for spectroscopic identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.chemicalbook.com/SpectrumEN_108-91-8_1HNMR.htm
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://www.docbrown.info/page06/spectra/cyclohexane-nmr13c.htm
https://m.chemicalbook.com/SpectrumEN_110-82-7_13CNMR.htm
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000451
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/24%3A_Amines_and_Heterocycles/24.11%3A_Spectroscopy_of_Amines
https://future4200.com/uploads/short-url/fN3wAZGRrMnnIptHPgrEpZ8YxnC.pdf
https://www.researchgate.net/publication/230039270_Mass_Spectra_of_Sulfoxides_and_Sulfones
https://www.researchgate.net/figure/Fragmentation-of-asymmetric-and-symmetric-sulfoxide-moieties-Fragments-generated-upon_fig3_325826087
https://pubs.acs.org/doi/10.1021/jo0621120
https://www.irisotope.com/en/blog/44/spectroscopy-13c-nmr-and-1h-nmr
https://mmrc.caltech.edu/FTIR/Literature/General/IR%20spectroscopy%20Hsu.pdf
https://www.creative-proteomics.com/support/electron-ionization.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/product/b2535996#spectroscopic-data-for-3-methanesulfinylcyclohexan-1-amine-nmr-ir-ms
https://www.benchchem.com/product/b2535996#spectroscopic-data-for-3-methanesulfinylcyclohexan-1-amine-nmr-ir-ms
https://www.benchchem.com/product/b2535996#spectroscopic-data-for-3-methanesulfinylcyclohexan-1-amine-nmr-ir-ms
https://www.benchchem.com/product/b2535996#spectroscopic-data-for-3-methanesulfinylcyclohexan-1-amine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2535996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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